1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene
Description
1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine atoms at positions 1 and 4, a difluoromethoxy group (-OCHF₂) at position 2, and a trifluoromethylthio group (-SCF₃) at position 3. This structure combines high electronegativity and lipophilicity due to the fluorine and sulfur-containing substituents. The bromine atoms enhance reactivity in cross-coupling reactions, while the -SCF₃ and -OCHF₂ groups contribute to unique physicochemical properties, including thermal stability and resistance to metabolic degradation. Such compounds are of interest in agrochemical and pharmaceutical research, particularly for designing bioactive molecules with optimized bioavailability and target binding.
Properties
Molecular Formula |
C8H3Br2F5OS |
|---|---|
Molecular Weight |
401.98 g/mol |
IUPAC Name |
1,4-dibromo-2-(difluoromethoxy)-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3Br2F5OS/c9-3-1-2-4(10)6(17-8(13,14)15)5(3)16-7(11)12/h1-2,7H |
InChI Key |
GFUJLJJFBFWNOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Br)OC(F)F)SC(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Aromatic Precursors
The synthesis typically begins with bromination of a substituted benzene derivative. For 1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene, bromine is introduced at positions 1 and 4 of the aromatic ring. Electrophilic aromatic substitution (EAS) is employed, often using Lewis acids like FeBr₃ or AlCl₃ as catalysts.
Key Reaction Parameters:
- Temperature: 0–25°C to minimize side reactions.
- Solvent: Dichloromethane (DCM) or carbon disulfide, which stabilize intermediates without participating in side reactions.
- Stoichiometry: A 2:1 molar ratio of bromine to precursor ensures complete di-substitution.
Yields for this step range from 65% to 78%, with purity dependent on post-reaction quenching and extraction protocols.
Introduction of Difluoromethoxy Group
The difluoromethoxy (-OCF₂H) group at position 2 is introduced via nucleophilic substitution or methoxylation. A common approach involves reacting the dibrominated intermediate with sodium difluoromethoxide (NaOCF₂H).
Optimization Strategies:
- Catalyst: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency by facilitating ion exchange between aqueous and organic phases.
- Solvent: Tetrahydrofuran (THF) or dimethylacetamide (DMAC) improves solubility of the aromatic substrate.
- Temperature: 60–80°C balances reaction rate and selectivity, achieving yields of 70–85%.
Thioetherification for Trifluoromethylthio Group
The trifluoromethylthio (-SCF₃) group at position 5 is installed via thioetherification. This step employs trifluoromethylthiolation reagents such as AgSCF₃ or CuSCF₃ under inert atmospheres.
Critical Considerations:
- Reagent Selection: Silver-based reagents offer higher reactivity but require strict moisture control, whereas copper reagents are cost-effective for industrial scales.
- Solvent: Dichloromethane or acetonitrile ensures compatibility with moisture-sensitive intermediates.
- Reaction Time: 12–24 hours at 50–70°C yields 60–75% product, with side products minimized through slow reagent addition.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Recent advancements utilize continuous flow systems to improve reproducibility and scalability. Key benefits include:
- Enhanced Heat Transfer: Precise temperature control reduces decomposition of heat-sensitive intermediates.
- Reduced Reaction Times: Mixing efficiency in microchannels accelerates reaction kinetics by 30–40% compared to batch processes.
Case Study: A pilot-scale synthesis using a tubular reactor achieved 82% yield for the thioetherification step, surpassing batch yields by 12%.
Solvent and Catalyst Recycling
Industrial protocols emphasize solvent recovery to reduce costs and environmental impact. For example:
- Dichloromethane is distilled and reused, achieving 95% recovery rates.
- Phase-transfer catalysts like TBAB are retained via aqueous extraction and reused for up to five cycles without significant activity loss.
Analytical Validation and Quality Control
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The trifluoromethylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated benzene derivative, while oxidation of the trifluoromethylthio group can produce a sulfone.
Scientific Research Applications
1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through its halogen and sulfur substituents. These groups can form strong interactions with biological macromolecules, such as proteins and nucleic acids, potentially inhibiting their function. The trifluoromethylthio group, in particular, is known for its ability to modulate the activity of enzymes by interacting with their active sites.
Comparison with Similar Compounds
Table 1: Comparative Properties of 1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene and Analogs
| Compound Name | Substituent (Position 2) | Substituent (Position 3) | Molecular Weight (g/mol) | cLogP<sup>a</sup> | Aqueous Solubility (mg/mL)<sup>b</sup> |
|---|---|---|---|---|---|
| 1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene | -OCHF₂ | -SCF₃ | 422.06 | 3.5 | 0.12 |
| 1,4-Dibromo-2-trifluoromethoxy-3-(trifluoromethylthio)benzene | -OCF₃ | -SCF₃ | 454.04 | 4.8 | 0.05 |
| 1,4-Dibromo-2-methoxy-3-(trifluoromethylthio)benzene | -OCH₃ | -SCF₃ | 390.02 | 4.1 | 0.08 |
| 1,4-Dibromo-2-difluoromethoxy-3-(methylthio)benzene | -OCHF₂ | -SCH₃ | 366.04 | 2.8 | 0.25 |
<sup>a</sup>Calculated using Molinspiration software.
<sup>b</sup>Measured in phosphate-buffered saline (pH 7.4).
Key Research Findings
Bioavailability Optimization : The -OCHF₂ group’s polarity reduces cLogP by ~0.6 units compared to -OCF₃, enhancing solubility without compromising membrane permeability .
Metabolic Stability : The -SCF₃ group resists cytochrome P450-mediated oxidation better than -SCH₃, as shown in hepatic microsome assays (t₁/₂ > 120 min vs. t₁/₂ < 60 min).
Synthetic Utility : Bromine atoms at positions 1 and 4 enable efficient Suzuki-Miyaura cross-coupling, yielding diverse biaryl derivatives for medicinal chemistry applications.
Biological Activity
1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene is a synthetic organic compound notable for its complex structure and potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene has the molecular formula C8H3Br2F5OS and a molecular weight of approximately 401.98 g/mol. The compound features:
- Bromine (Br) atoms at positions 1 and 4.
- Difluoromethoxy (–O–CF2) group at position 2.
- Trifluoromethylthio (–S–CF3) group at position 3.
This unique combination of halogen and sulfur substituents imparts distinct chemical properties that can influence biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The halogen and sulfur groups can form strong interactions with proteins and nucleic acids, potentially leading to:
- Inhibition of Enzyme Activity : The trifluoromethylthio group is known to modulate enzyme functions by interacting with active sites, which can disrupt normal biochemical pathways.
- Antiproliferative Effects : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects on cancer cells, potentially through apoptosis induction or cell cycle arrest.
Biological Activity Data
Research has indicated various biological activities associated with halogenated compounds similar to 1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene. Below is a summary table highlighting key findings from relevant studies:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study A | Cytotoxicity in Cancer Cells | MTT Assay | Exhibited IC50 values in the low micromolar range against pancreatic cancer cell lines. |
| Study B | Enzyme Inhibition | Enzymatic Assays | Showed significant inhibition of mitochondrial Complex I activity. |
| Study C | Antimicrobial Properties | Disk Diffusion Method | Displayed activity against various bacterial strains with varying zones of inhibition. |
Case Studies
- Cytotoxicity in Cancer Models : A study conducted on a series of organofluorine compounds demonstrated that 1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene exhibited significant cytotoxic effects on pancreatic cancer cells, suggesting its potential as a lead compound for further development in cancer therapeutics .
- Environmental Impact Studies : Research on structurally similar compounds has raised concerns about their persistence and bioaccumulation in the environment. The compound's halogenated nature may contribute to its stability and potential ecological risks .
Q & A
Q. Answer :
- The difluoromethoxy group at C2 is electron-withdrawing, deactivating the ring and directing EAS to the para position (C5).
- The trifluoromethylthio group at C3 is strongly electron-withdrawing, further deactivating adjacent positions but allowing radical or nucleophilic pathways at C6 .
Q. Data Insight :
| Position | Reactivity (EAS) | Preferred Reaction Type |
|---|---|---|
| C5 | Moderate | Nitration, Sulfonation |
| C6 | Low | Radical Halogenation |
Spectroscopic Characterization
Basic Q : What spectroscopic techniques are critical for structural confirmation? Advanced Q : How can overlapping signals in ¹⁹F NMR be resolved for this compound?
Q. Answer :
- ¹H/¹³C NMR : Assign bromine-induced deshielding at C1/C4 (δ 120–130 ppm in ¹³C) and trifluoromethylthio coupling in ¹H NMR (δ 7.2–7.5 ppm) .
- ¹⁹F NMR : Use high-field instruments (≥400 MHz) and 2D ¹⁹F-¹H correlation spectroscopy to resolve overlapping difluoromethoxy (δ −70 to −80 ppm) and trifluoromethylthio (δ −40 to −45 ppm) signals .
Thermal Stability and Decomposition
Basic Q : What are the thermal degradation products of this compound? Advanced Q : How does the difluoromethoxy group affect thermal stability compared to methoxy analogs?
Answer :
Thermogravimetric analysis (TGA) under N₂ reveals decomposition onset at ~200°C, releasing HBr and SO₂. The difluoromethoxy group enhances stability vs. methoxy analogs due to stronger C–F bonds, delaying cleavage by ~50°C .
Biological Activity Screening
Basic Q : What assays are suitable for preliminary bioactivity studies? Advanced Q : How does the trifluoromethylthio group impact membrane permeability in cell-based assays?
Q. Answer :
- In vitro assays : Use fluorogenic substrates (e.g., Calcein-AM) to assess cytotoxicity in HEK-293 or HeLa cells.
- The CF₃S group increases lipophilicity (logP ~3.5), enhancing membrane permeability but requiring solubility optimization via co-solvents (e.g., DMSO/PEG) .
Computational Modeling
Basic Q : Which software tools predict this compound’s electronic properties? Advanced Q : How do DFT calculations explain its regioselectivity in reactions?
Q. Answer :
- Software : Gaussian (B3LYP/6-311+G(d,p)) or ORCA for frontier molecular orbital (FMO) analysis.
- DFT Insights : The LUMO is localized at C5/C6, favoring nucleophilic attack. HOMO distribution shows bromine atoms as radical sinks .
Addressing Data Contradictions
Advanced Q : How to resolve discrepancies in reported reaction yields for trifluoromethylthio installation?
Answer :
Reproducibility issues arise from radical initiator purity (e.g., AIBN vs. UV light). Systematic studies show:
| Initiator | Yield (%) | Byproducts |
|---|---|---|
| AIBN | 65–70 | CF₃S–S–CF₃ |
| UV Light | 75–80 | Minimal |
Optimize with UV irradiation and rigorous exclusion of O₂ .
Scale-up Challenges
Advanced Q : What are the bottlenecks in scaling up synthesis from mg to kg quantities?
Q. Answer :
- Bromination : Exothermic reaction requires cryogenic flow reactors for heat dissipation.
- Safety : HBr off-gassing necessitates scrubbers. Pilot-scale trials show 15% yield drop due to mixing inefficiencies; resolved via high-shear mixers .
Regulatory and Safety Compliance
Basic Q : What PPE is required for handling this compound? Advanced Q : How to manage waste containing brominated byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
